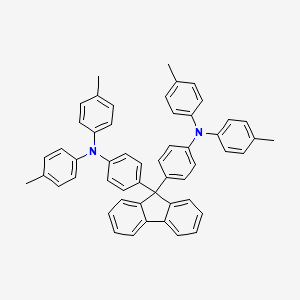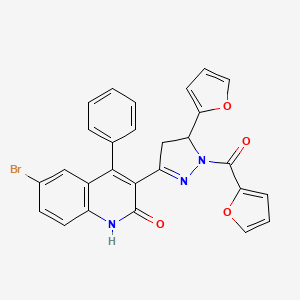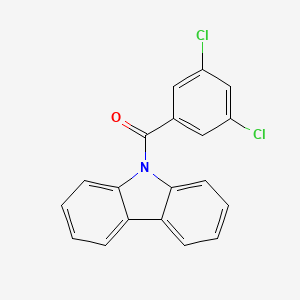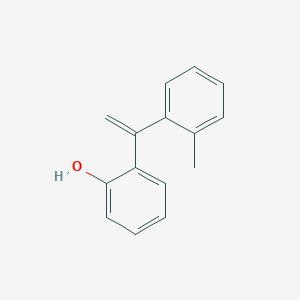
4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is an organic compound that belongs to the class of fluorene-based materials. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a fluorene core with two N,N-di-p-tolylaniline groups attached, which contributes to its stability and functionality.
Vorbereitungsmethoden
The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with fluorene and N,N-di-p-tolylaniline as the primary reactants.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, under an inert atmosphere to prevent oxidation.
Procedure: The fluorene is first brominated to form 9,9-dibromofluorene. This intermediate is then coupled with N,N-di-p-tolylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrofluorene derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Wirkmechanismus
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In electronic devices, it facilitates charge transport by forming a conductive pathway between electrodes. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes.
Vergleich Mit ähnlichen Verbindungen
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) can be compared with other fluorene-based compounds, such as:
4,4’-(9H-Fluorene-9,9-diyl)bis(N,N-diphenylaniline): This compound has similar electronic properties but differs in the substituents on the nitrogen atoms.
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This variant includes fluorine atoms, which can alter its reactivity and electronic characteristics.
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used in the synthesis of polymer semiconductors and has different functional groups that impact its applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of fluorene-based materials.
Eigenschaften
Molekularformel |
C53H44N2 |
|---|---|
Molekulargewicht |
708.9 g/mol |
IUPAC-Name |
4-methyl-N-[4-[9-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]fluoren-9-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C53H44N2/c1-37-13-25-43(26-14-37)54(44-27-15-38(2)16-28-44)47-33-21-41(22-34-47)53(51-11-7-5-9-49(51)50-10-6-8-12-52(50)53)42-23-35-48(36-24-42)55(45-29-17-39(3)18-30-45)46-31-19-40(4)20-32-46/h5-36H,1-4H3 |
InChI-Schlüssel |
QOQNQVVZWUDVCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-1-hydroxyethyl)phenol](/img/structure/B14114836.png)
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)
![6-[2-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B14114842.png)


![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)



![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

